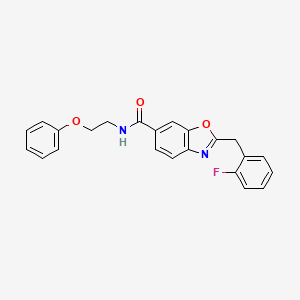![molecular formula C17H18Cl2O4 B4931328 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4931328.png)
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with the molecular formula C17H18Cl2O4. This compound is characterized by its aromatic benzene ring substituted with chlorine atoms and ether linkages, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps of organic reactions. One common method involves the initial formation of the benzene ring with chlorine substitutions, followed by the introduction of the ether linkages through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The ether linkages can undergo nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium alkoxides and potassium hydroxide are often used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various ether derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substitutions on the benzene ring.
1,4-Dichloro-2-methoxybenzene: Contains a methoxy group in addition to chlorine substitutions.
1,4-Dichloro-2-(trichloromethyl)benzene: Features a trichloromethyl group along with chlorine substitutions.
Uniqueness
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its complex structure with multiple ether linkages and a methoxyphenoxy group
Eigenschaften
IUPAC Name |
1,4-dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURVEXBJYKMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]-4-methylphenol;hydrochloride](/img/structure/B4931257.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![2-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)



![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)



